Product packaging for Benzyl oleate(Cat. No.:CAS No. 55130-16-0)

Benzyl oleate

Cat. No.: B1609250
CAS No.: 55130-16-0
M. Wt: 372.6 g/mol
InChI Key: CGFITOCWTCRCSL-KTKRTIGZSA-N
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Description

Contextualization within Fatty Acid Ester Chemistry

Benzyl (B1604629) oleate (B1233923) is chemically classified as a fatty acid ester. Fatty acid esters are a broad class of compounds synthesized from the reaction of a fatty acid with an alcohol. In the case of benzyl oleate, the fatty acid is oleic acid, a monounsaturated omega-9 fatty acid abundant in various vegetable oils. researchgate.net The alcohol is benzyl alcohol, an aromatic alcohol. chemsrc.com The resulting ester, this compound, possesses a structure that imparts both lipophilic (from the long oleic acid chain) and aromatic (from the benzyl group) characteristics.

The synthesis of this compound is a classic example of esterification, a fundamental reaction in organic chemistry. This reaction can be achieved through several routes, each with its own set of conditions and outcomes. Direct esterification involves reacting oleic acid with benzyl alcohol, typically in the presence of an acid catalyst and with the removal of water to drive the reaction to completion. mdpi.com Another significant method is transesterification, where a more readily available ester of oleic acid, such as a methyl or ethyl ester, is reacted with benzyl alcohol to produce this compound and a smaller alcohol byproduct. masterorganicchemistry.com

The study of this compound's synthesis and properties provides valuable insights into the broader field of fatty acid ester chemistry, including reaction kinetics, catalyst efficiency, and purification techniques. researchgate.net

Significance of this compound as a Bio-derived Compound in Contemporary Research

A major driver for the current interest in this compound is its status as a bio-derived compound. mdpi.com Oleic acid is readily obtainable from renewable plant-based sources, positioning this compound as a more sustainable alternative to petroleum-derived chemicals. researchgate.net This aligns with the growing global emphasis on "green chemistry" and the development of environmentally benign products and processes. mdpi.com

Research into bio-derived compounds like this compound is crucial for reducing reliance on fossil fuels and mitigating environmental impact. The applications of this compound are being explored in various fields, including its use as a bio-based plasticizer in polymers and as a component in the formulation of lubricants and other industrial fluids. researchgate.net Its derivation from natural and renewable feedstocks makes it an attractive subject for studies focused on creating a circular economy and more sustainable industrial practices. mdpi.com

Scope and Research Imperatives

The academic investigation of this compound is multifaceted, with several key research imperatives guiding current studies. A primary focus is the optimization of its synthesis. Researchers are actively exploring more efficient and environmentally friendly catalytic systems, including the use of enzymes like lipases. researchgate.net Enzymatic synthesis offers the potential for higher selectivity, milder reaction conditions, and reduced waste generation compared to traditional chemical catalysis. mdpi.com

Another critical area of research is the detailed characterization of this compound's physicochemical properties. Understanding its viscosity, thermal stability, and solvent capabilities is essential for its potential applications. researchgate.netmdpi.com For instance, its properties are being investigated for its potential use as a pour point depressant in crude oil, which would help to improve the flow of waxy crude at low temperatures. mdpi.commdpi.com

Furthermore, research is directed towards expanding the applications of this compound. Its use as a green solvent, a carrier in pharmaceutical formulations, and a component in advanced materials are all areas of active investigation. The ability to modify its structure, for example by copolymerizing it with other monomers, opens up possibilities for creating novel polymers with tailored properties. mdpi.com The overarching goal of this research is to fully unlock the potential of this versatile, bio-derived compound.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC25H40O2 nih.govlookchem.com
Molecular Weight372.6 g/mol nih.gov
AppearanceColorless to pale yellow liquid ontosight.ai
OdorMild, sweet ontosight.ai
Boiling Point464.9°C at 760 mmHg lookchem.com
Flash Point106.4°C lookchem.comchemblink.com
Density0.91-0.93 g/cm³ ontosight.ai
Water SolubilityInsoluble ontosight.aichemblink.com
Solubility in Organic SolventsSoluble in ethanol (B145695) and benzene ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40O2 B1609250 Benzyl oleate CAS No. 55130-16-0

Properties

IUPAC Name

benzyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFITOCWTCRCSL-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317700
Record name Benzyl oleate
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Molecular Weight

372.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55130-16-0
Record name Benzyl oleate
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Record name Benzyl oleate
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Record name Benzyl oleate
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Record name Benzyl oleate
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Record name BENZYL OLEATE
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Synthetic Methodologies and Reaction Engineering of Benzyl Oleate

Esterification Pathways

The synthesis of benzyl (B1604629) oleate (B1233923) is primarily achieved through esterification, a chemical reaction that forms an ester as the main product. This process involves the reaction of an alcohol with a carboxylic acid or its derivative. For benzyl oleate, the principal reactants are benzyl alcohol and oleic acid or its derivatives. The primary pathways for its synthesis are direct esterification and transesterification, each employing different catalytic systems and reaction conditions to achieve the desired product.

Direct Esterification of Oleic Acid with Benzyl Alcohol

The most common and direct route for synthesizing this compound is the esterification of oleic acid with benzyl alcohol. This reaction involves combining the two primary reactants, often in the presence of a catalyst, and typically requires heating to proceed at a reasonable rate. mdpi.com A crucial aspect of this process is the removal of water, which is formed as a byproduct. The continuous removal of water shifts the reaction equilibrium towards the formation of the ester, thereby maximizing the yield. researchgate.net This is often accomplished through azeotropic distillation using a solvent like toluene. mdpi.com

The direct esterification of oleic acid and benzyl alcohol is frequently catalyzed by acids, a process known as Fischer esterification. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism is a multi-step equilibrium process. masterorganicchemistry.com

The reaction begins with the protonation of the carbonyl oxygen of oleic acid by the acid catalyst. researchgate.netmasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com The benzyl alcohol, acting as the nucleophile, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Following the attack, a proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com This creates a good leaving group, water (H₂O), which is subsequently eliminated. researchgate.netmasterorganicchemistry.com The final step involves the deprotonation of the resulting protonated ester, which regenerates the acid catalyst and yields the final product, this compound. masterorganicchemistry.com All steps in this mechanism are reversible, and the removal of water is essential to drive the reaction to completion. masterorganicchemistry.com

An alternative to harsh acid catalysis is the use of enzymes, particularly lipases, to catalyze the esterification. researchgate.net This biocatalytic approach offers several advantages, including milder reaction conditions and high selectivity, which can reduce the formation of unwanted byproducts. Lipases (E.C. 3.1.1.3) are widely used in research and industry due to their broad substrate specificity and high regioselectivity. mdpi.com

Regioselectivity is the ability of an enzyme to catalyze a reaction at a specific position on a polyfunctional molecule. In the context of ester synthesis, lipases can selectively acylate a specific hydroxyl group. mdpi.comarkat-usa.org For instance, studies on the acylation of polyfunctional steroids have shown that lipases can act selectively on substituents at different rings of the steroid skeleton. arkat-usa.org Lipase (B570770) from Candida rugosa has demonstrated complete regioselectivity in the esterification of 3,17-β-estradiol, exclusively acylating the hydroxyl group at the 17-position. arkat-usa.org This high degree of selectivity is a key advantage of enzymatic synthesis, allowing for the production of high-purity esters without the need for extensive protection and deprotection steps.

Acid-Catalyzed Esterification Mechanisms

Transesterification Routes involving Benzyl Alcohol and Oleate Derivatives

Transesterification is another significant pathway for producing this compound. This process involves the reaction of an existing ester, such as a fatty acid methyl ester (FAME) like methyl oleate, with an alcohol—in this case, benzyl alcohol. The reaction displaces the original alcohol (methanol) from the ester with the new alcohol (benzyl alcohol).

This route can be advantageous because the starting oleate derivatives, like methyl oleate, are readily available from the transesterification of triglycerides found in natural oils. The reaction is catalyzed and driven to completion by removing the more volatile alcohol byproduct, methanol (B129727). Catalysts such as sodium methoxide (B1231860) or N-heterocyclic carbenes can be employed to facilitate this transformation efficiently.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound in an industrial or laboratory setting. Key parameters that are typically adjusted include the stoichiometric ratio of reactants, catalyst concentration, temperature, and reaction time. researchgate.net

Stoichiometric Ratio Effects on Ester Yield

The stoichiometric ratio of the reactants, oleic acid and benzyl alcohol, has a significant impact on the final ester yield. According to Le Chatelier's principle, using an excess of one reactant can shift the equilibrium to favor the products. In the esterification of this compound, it is common to use a molar excess of benzyl alcohol to drive the reaction towards completion and enhance the conversion of oleic acid.

Research findings indicate that varying the molar ratio can substantially affect the product yield. For example, in the synthesis of similar esters, increasing the alcohol-to-acid molar ratio has been shown to improve conversion rates up to an optimal point, after which the effect may plateau or even become inhibitory. researchgate.netnih.gov For the direct esterification of oleic acid, a molar ratio of 1.5:1 of benzyl alcohol to oleic acid has been reported to improve the ester yield. In the enzymatic synthesis of benzyl cinnamate, an optimal molar ratio of benzyl alcohol to cinnamic acid was found to be 2.6:1 or 3:1. researchgate.netnih.gov Similarly, for the production of ethylene (B1197577) glycol oleate, an optimized molar ratio of 1:2 (acid to alcohol) resulted in conversions above 99%. unife.it

The following table illustrates the effect of the reactant molar ratio on the conversion percentage in esterification reactions, based on findings for similar ester syntheses.

Molar Ratio (Acid:Alcohol)Reported Conversion/Yield (%)Ester SynthesizedReference Finding
1:1.5Improved YieldThis compoundA molar excess of benzyl alcohol (1.5:1) improves ester yield.
1:2~85% to >99%Ethylene glycol oleateAn optimized condition with a 1:2 molar ratio led to conversions above 99%. unife.it
1:2.697.7%Benzyl cinnamateOptimal yield was achieved with a 2.6:1 molar ratio of alcohol to acid. researchgate.net
1:397.6%Benzyl cinnamateAn optimized system used a 1:3 molar ratio of acid to alcohol for a 97.6% yield. nih.gov

Temperature Kinetics and Control in Esterification

The rate of esterification of oleic acid with benzyl alcohol is significantly influenced by temperature. Generally, increasing the reaction temperature accelerates the rate of reaction, leading to higher conversion of reactants to the this compound product. redalyc.org

Direct Esterification: In acid-catalyzed direct esterification, temperatures are typically maintained between 110 and 130°C. This temperature range promotes the reaction rate while aiming to minimize thermal degradation of the reactants and products. The reaction often follows second-order kinetics, being first-order with respect to each reactant. redalyc.org

Enzymatic Esterification: Enzymatic synthesis using lipases, such as Candida antarctica lipase B, occurs under much milder conditions, typically around 50°C. While slower, this lower temperature is advantageous for preserving the enzyme's activity and preventing side reactions.

Kinetic Studies: Kinetic analyses of similar esterification reactions reveal that the reaction rate constants have a positive correlation with increasing temperature. redalyc.orgresearchgate.net For instance, in the esterification of acetic acid with nopol, equilibrium conversions increased from 63% at 50°C to 75% at 80°C. scielo.org.co The activation energy, a measure of the energy barrier for the reaction, has been determined for various esterification reactions, providing insight into the temperature sensitivity of the process. researchgate.netscielo.org.coresearchgate.net

Table 1: Effect of Temperature on Esterification Reactions

Reaction TypeTemperature Range (°C)Key Findings
Direct Esterification (this compound)110 - 130Balances reaction rate and thermal degradation.
Enzymatic Esterification (Oleate Esters)~50Mild conditions, preserves enzyme activity.
Acetic Acid Esterification50 - 80Conversion increases with temperature. redalyc.orgscielo.org.co
Oleic Acid Esterification (Ethanol)40 - 70Conversion increases with temperature. researchgate.net

Solvent System Selection and Azeotropic Distillation Strategies

The choice of solvent and the method for removing water, a byproduct of esterification, are critical for driving the reaction equilibrium towards the formation of this compound.

Solvent Selection: Toluene is a commonly used solvent for the direct esterification of oleic acid and benzyl alcohol. mdpi.com It is effective at dissolving both the non-polar oleic acid and the more polar benzyl alcohol. In enzymatic synthesis, solvents like 2-methyl-2-butanol (B152257) have been found to be effective, while others like tetrahydrofuran (B95107) and dimethyl sulfoxide (B87167) may not facilitate the reaction. nih.gov The selection of an appropriate solvent is crucial as it can significantly impact the conversion rate. researchgate.net

Azeotropic Distillation: A key strategy to enhance the yield of this compound is the removal of water produced during the reaction. mdpi.com This is often achieved through azeotropic distillation. wikipedia.org An entrainer, a substance that forms a low-boiling azeotrope with water, is added to the reaction mixture. numberanalytics.com In the case of this compound synthesis, the solvent, toluene, also acts as the entrainer. mdpi.com The toluene-water azeotrope boils at a lower temperature than any of the individual components, allowing for the continuous removal of water from the reaction, thereby shifting the equilibrium towards the product side. mdpi.comwikipedia.org Other entrainers used in similar esterification processes include cyclohexane (B81311) and benzene. wikipedia.orggoogle.com

Advanced Purification and Isolation Techniques Post-Synthesis

Following the synthesis of this compound, various purification techniques are employed to remove unreacted starting materials, catalysts, and byproducts to achieve a high-purity final product.

Chromatographic Separation Methodologies

Column chromatography is a widely used technique for the purification of this compound. doi.org

Silica (B1680970) Gel Chromatography: This method typically involves using silica gel as the stationary phase and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). doi.org By gradually increasing the polarity of the eluent, the components of the reaction mixture can be separated based on their affinity for the silica gel. This compound, being less polar than the unreacted benzyl alcohol and oleic acid, will elute first under these conditions. This technique can yield this compound with a purity of ≥98%.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reverse-phase HPLC can be utilized. sielc.com In this method, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com

Vacuum Distillation for Byproduct Removal

Vacuum distillation is an effective method for purifying this compound, particularly for removing volatile byproducts and unreacted starting materials. mdpi.com

Principle: By reducing the pressure, the boiling points of the components in the mixture are lowered. This allows for the separation of substances that would decompose at their atmospheric boiling points. sciencemadness.org

Application: After the initial reaction, excess benzyl alcohol and the solvent (e.g., toluene) can be removed under vacuum. mdpi.com Further vacuum distillation can be employed to separate the this compound from less volatile impurities. For instance, in related ester syntheses, byproducts like phenol (B47542) have been effectively removed via vacuum distillation at elevated temperatures (e.g., 80 °C). rsc.org It is also used to remove high-boiling impurities like dibenzyl ether. uantwerpen.be The pressure for such distillations can be as low as 20-100 Pa to effectively remove excess oleic acid. google.com

Crystallization-Based Purification Strategies

Crystallization can be employed as a purification step, particularly for removing specific impurities.

Process: This technique relies on the differences in solubility of the desired compound and impurities in a given solvent at different temperatures. google.com A suitable solvent is one in which the product is soluble at a higher temperature but less soluble at a lower temperature, while the impurities remain soluble at the lower temperature.

Application: In the context of oleate ester purification, crystallization is used to remove unreacted starting materials and saturated fatty acid byproducts. google.comresearchgate.net For example, a two-step crystallization process can be used where the crude product is first dissolved in a solvent like n-hexane or ethyl acetate at an elevated temperature (e.g., 60°C) and then cooled to a low temperature (e.g., -4°C to -30°C) to crystallize out impurities. google.com The purified oleate ester can then be obtained from the filtrate. While direct crystallization of this compound itself is less commonly reported, the principles can be applied to remove specific solid impurities. The choice of solvent is critical, with solvents like ethyl acetate, hexane, and methanol being used in the purification of similar oleate compounds. google.comresearchgate.net

Chemical Reactivity and Transformation Mechanisms of Benzyl Oleate

Hydrolytic Stability and Degradation Kinetics

The stability of benzyl (B1604629) oleate (B1233923) is significantly affected by pH and temperature, primarily through the hydrolysis of its ester bond. This process can be catalyzed by either acids or bases, each following a distinct mechanistic pathway. The rate of hydrolysis is also influenced by the polarity of the molecule; longer carbon chains can decrease polarity and thus reduce susceptibility to hydrolysis. aston-chemicals.com

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of benzyl oleate is initiated by the protonation of the carbonyl oxygen of the ester group. researchgate.netchemistrysteps.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. researchgate.net The subsequent steps involve the formation of a tetrahedral intermediate. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is generally a more efficient method for cleaving the ester bond in this compound compared to acid-catalyzed hydrolysis. chemistrysteps.com The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and benzyl alcohol. chemistrysteps.comresearchgate.net

This process is essentially irreversible because the carboxylic acid formed is immediately deprotonated by the strong base to form a carboxylate salt, which is no longer electrophilic enough to be attacked by the alcohol. chemistrysteps.com Studies have shown that the base-catalyzed hydrolysis of this compound is faster than acid-catalyzed hydrolysis.

Thermal Degradation Pathways and Byproduct Formation

This compound undergoes thermal degradation at elevated temperatures. The primary degradation pathway involves the cleavage of the ester bond to form its constituent molecules, oleic acid and benzyl alcohol. This degradation process is reported to begin at temperatures above 150°C.

In the context of polymers containing this compound units, thermogravimetric analysis (TGA) has shown that initial decomposition can start at temperatures as low as 146.32°C. mdpi.com The byproducts of thermal degradation are primarily the initial reactants of the esterification, though further decomposition of these products can occur at higher temperatures.

Oxidative Transformation Studies

The structure of this compound contains two primary sites susceptible to oxidation: the benzylic C-H bonds and the double bond of the oleate moiety.

Benzylic C-H Bond Oxidation Mechanisms

The benzylic C-H bonds in this compound are activated towards oxidation due to the adjacent aromatic ring, which can stabilize radical intermediates formed during the reaction. libretexts.org The oxidation of the benzylic position can lead to the formation of benzaldehyde (B42025) or benzoic acid derivatives.

The mechanism often involves a radical pathway, where a benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical. libretexts.org This radical can then react with an oxidizing agent. The oxidation of benzylic C-H bonds to carbonyl compounds is a fundamental transformation in organic synthesis. mdpi.com The initial oxidation product, a benzylic alcohol, is often readily oxidized further to a ketone or aldehyde. nih.gov

Influence of Oxidizing Agents and Radical Intermediates

A variety of oxidizing agents can be used to effect the oxidation of this compound. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic C-H bond. The reaction with KMnO₄ can proceed through radical intermediates to form a ketone, which can be further oxidized to a carboxylic acid.

The formation of radical intermediates is a key feature of many oxidation reactions. For instance, benzylic bromination with N-bromosuccinimide (NBS) proceeds via allylic radical intermediates. In the context of autoxidation, peroxyl radicals can be formed as reactive intermediates. ethz.ch The specific products of oxidation are highly dependent on the oxidizing agent used and the reaction conditions. For example, the reaction of benzyl alcohols with chlorine dioxide can proceed through either a radical cation or a benzyl radical mechanism, depending on the pH. capes.gov.br

Data Tables

Table 1: Hydrolytic Stability of this compound

Condition Half-life (t₁/₂) at 25°C Primary Products
Acid-Catalyzed (pH 2) ~120 hours Oleic acid, Benzyl alcohol

Table 2: Thermal and Oxidative Degradation of this compound

Transformation Conditions/Reagents Primary Products
Thermal Degradation >150°C Oleic acid, Benzyl alcohol

Polymerization and Copolymerization Dynamics

This compound, with its unsaturated oleic acid backbone and benzyl ester functionality, can participate in polymerization reactions to form novel copolymers with tailored properties.

This compound can undergo free radical copolymerization with unsaturated monomers, such as maleic anhydride (B1165640), to produce comb-type copolymers. google.comontosight.ai This process is a key step in synthesizing polymeric additives designed for specific industrial applications, like pour point depressants for waxy crude oil. google.com

The polymerization is typically initiated by a free radical initiator in an organic solvent. For instance, poly(this compound-co-maleic anhydride) has been synthesized by reacting this compound and maleic anhydride in toluene, using benzoyl peroxide as the initiator. google.com The reaction is generally carried out at an elevated temperature over several hours to ensure the completion of polymerization. google.com Researchers have studied different molar ratios of the monomers to fine-tune the properties of the resulting copolymer. google.com Following the reaction, the copolymer is isolated from the solution, often by precipitation with a non-solvent like petroleum ether. google.com

Table 1: Research Findings on Free Radical Copolymerization of this compound and Maleic Anhydride google.com

ParameterDetails
Monomers This compound, Maleic anhydride
Initiator Benzoyl peroxide (1% w/w)
Solvent Toluene
Monomer Molar Ratios (this compound:Maleic Anhydride) 1:1 and 1:2
Reaction Temperature 90 °C
Reaction Time 20 hours (with continuous stirring)
Purification Method Precipitation and washing with petroleum ether
Product Poly(this compound-co-maleic anhydride)

Mechanistic Aspects of Polymer Chain Integration and Pendant Alkyl Amine Chain Formation

The formation of functional polymers from this compound involves a two-stage mechanistic pathway.

First, during the free radical copolymerization with maleic anhydride, the monomers are integrated into a polymer backbone. The double bond in the oleate chain of this compound and the double bond in maleic anhydride react to form an alternating or random copolymer structure. The benzoyl peroxide initiator decomposes upon heating to generate free radicals, which initiate the polymerization by attacking the double bonds of the monomers, leading to chain propagation.

The second stage involves the chemical modification of the resulting poly(this compound-co-maleic anhydride) to introduce new functional groups. google.comontosight.ai Specifically, the anhydride rings present in the polymer backbone are highly reactive towards nucleophiles like primary amines. This reactivity is exploited to graft long alkyl chains onto the polymer. In a process known as amination, the copolymer is reacted with a long-chain alkyl amine, such as stearyl amine (C₁₈H₃₉N), in the presence of a catalyst like p-toluene sulfonic acid. google.com The amine attacks the carbonyl carbon of the anhydride ring, leading to ring-opening and the formation of a stable amide bond. This reaction results in a "comb-type" polymer architecture with long, non-polar alkyl chains (from both the original oleate and the newly attached amine) hanging as "pendant" groups from the polar polymer backbone. google.comontosight.ai This structure is crucial for its function as a wax crystal modifier in crude oil. google.com

Role as a Reaction Medium in Organic Transformations

This compound can serve as a reaction medium or solvent in various organic transformations. Its chemical structure, featuring a long lipophilic alkyl chain and an aromatic benzyl group, allows it to dissolve a range of both non-polar and polar compounds. This makes it particularly useful as a solvent in reactions that involve lipophilic (fat-soluble) substances. Its high molecular weight and low volatility also make it a suitable medium for reactions requiring elevated temperatures. While specific, widely documented examples of its use as the primary solvent for distinct organic transformations are not prevalent in the reviewed literature, its properties make it a candidate for specialized applications, such as in the formulation of drug delivery systems or as a component in solvent-free reaction systems.

Advanced Analytical Characterization in Benzyl Oleate Research

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy is a cornerstone in the analysis of benzyl (B1604629) oleate (B1233923), providing both qualitative and quantitative data. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed to ensure the compound meets stringent structural and purity requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of benzyl oleate and for quantitative assessments. acs.org It provides detailed information about the chemical environment of individual atoms within the molecule.

Quantitative Proton Nuclear Magnetic Resonance (qHNMR) is a powerful method for determining the composition of mixtures containing this compound without the need for identical reference standards for each component. sciepub.comresearchgate.net The principle of qHNMR lies in the direct proportionality between the integral of a proton's signal and the number of nuclei contributing to that signal. researchgate.net

Research has demonstrated that qHNMR can be effectively used for the quantitative analysis of binary mixtures of various esters, including short-chain fatty acid benzyl esters. sciepub.comresearchgate.net By comparing the integration values of unique, well-resolved peaks corresponding to each component in a mixture, a precise molar ratio can be determined. For instance, in a mixture of this compound and a starting material like benzyl alcohol, the benzylic protons (–CH2–) of the ester and the alcohol would appear at distinct chemical shifts. The ratio of their integrals allows for the calculation of the weight percent composition of the mixture. Studies on similar ester systems show a strong linear correlation between the compositions determined by qHNMR and those prepared gravimetrically, often with R² values exceeding 0.99, validating the accuracy of the technique. sciepub.com

Table 1: Representative ¹H NMR Data for this compound Structural Regions Note: Exact chemical shifts (δ) can vary based on the solvent and spectrometer frequency.

Structural Moiety Proton Type Typical Chemical Shift (ppm) Multiplicity
Benzyl GroupAromatic Protons (C₆H₅)~7.3Multiplet
Benzyl GroupMethylene (B1212753) Protons (O-CH₂)~5.1Singlet
Oleate ChainVinylic Protons (-CH=CH-)~5.3Multiplet
Oleate ChainMethylene α to C=O (CH₂-COO)~2.3Triplet
Oleate ChainTerminal Methyl (CH₃)~0.9Triplet

NMR is frequently used to monitor the progress of esterification reactions that produce this compound and to assess the purity of the final product. thieme-connect.com During the synthesis of this compound from oleic acid and benzyl alcohol, ¹H NMR can track the consumption of reactants and the formation of the ester. For example, the disappearance of the carboxylic acid proton signal from oleic acid and the shift of the benzyl alcohol methylene signal upon ester formation are clear indicators of reaction progress.

For purity assessment, qHNMR is a superior method as it can detect and quantify impurities even when they are structurally similar to the main component, a challenge for other methods like HPLC where impurities may co-elute or have no chromophore for UV detection. thieme-connect.com The purity of this compound can be determined with high accuracy by integrating the signals corresponding to the analyte against a certified internal standard of known concentration. acs.org This provides an absolute quantification of the purity, a critical parameter in pharmaceutical and food-grade applications.

Quantitative Proton NMR (qHNMR) for Mixture Compositional Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, thereby confirming the formation of this compound. The synthesis of this compound is confirmed by the appearance of characteristic ester bands and the disappearance of the reactant bands. mdpi.combeilstein-journals.org

Specifically, the formation of the ester linkage is identified by two prominent absorption bands:

A strong stretching vibration of the carbonyl group (C=O) typically appears around 1740 cm⁻¹. ufn.edu.br This is a shift from the carbonyl of the starting material, oleic acid, which is observed near 1711 cm⁻¹. beilstein-journals.org

A C-O-C stretching vibration, also characteristic of the ester group, is found in the fingerprint region, generally around 1160-1250 cm⁻¹. mdpi.comuobabylon.edu.iq

Furthermore, FTIR analysis confirms the presence of the long aliphatic chain of the oleate moiety through strong C-H stretching bands just below 3000 cm⁻¹ (typically ~2925 cm⁻¹ and ~2855 cm⁻¹). researchgate.net In monitoring the esterification reaction, the disappearance of the very broad O-H stretching band of the carboxylic acid (centered around 3000 cm⁻¹) is a key indicator that the reaction is complete. uobabylon.edu.iq

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Absorption Region (cm⁻¹) Intensity
C=O StretchEster Carbonyl~1740Strong
C-O-C StretchEster Linkage~1160 - 1250Strong
C-H StretchAliphatic CH₂, CH₃~2850 - 2960Strong
=C-H StretchVinylic C-H~3010Medium
C-H BendAromatic~700 - 800Medium

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective hyphenated technique ideal for separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio. It is a critical tool for assessing the purity of this compound and for creating a detailed impurity profile. iajps.comarastirmax.com

In a typical GC-MS analysis, the gas chromatograph separates this compound from any residual starting materials (like benzyl alcohol), solvents, or by-products from the synthesis. thermofisher.commdma.ch The separated components then enter the mass spectrometer, which ionizes them and detects the fragments. The resulting mass spectrum serves as a "molecular fingerprint." mnstate.edu

For this compound, the mass spectrum provides confirmation of its molecular weight and characteristic fragmentation pattern. A key fragment often observed is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is characteristic of benzyl esters and provides strong evidence for the presence of the benzyl group. nih.goviiste.org Impurity profiling involves the detection and identification of any other components in the sample. researchgate.net This is crucial for ensuring the quality of the final product, as even trace amounts of certain impurities can be significant. The high resolution and sensitivity of modern GC-MS systems allow for the detection and putative identification of impurities at very low levels. thermofisher.com

Thermal Analysis for Material Behavior and Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the behavior of materials as a function of temperature. For this compound, these methods provide critical data on its thermal stability, decomposition profile, and phase transitions. torontech.comperkinelmer.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram of a this compound copolymer shows an initial decomposition beginning around 146°C. mdpi.com Studies on related materials indicate that pure this compound begins to degrade at temperatures above 150°C. TGA can precisely quantify the temperature at which degradation begins (onset temperature) and the mass loss at different stages, which is essential for determining the upper temperature limit for its storage and application. mdpi.combeilstein-journals.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com DSC is used to identify thermal events such as melting, crystallization, and glass transitions. researchgate.net For instance, DSC analysis of related long-chain esters and diglycerides has revealed complex melting and polymorphic behaviors, where the material may melt and recrystallize into different crystalline forms upon heating. nih.gov Such information is vital for applications where the physical state of this compound is important. The DSC curve can reveal the melting point and the enthalpy of fusion, which are fundamental physical properties of the compound.

Differential Scanning Calorimetry (DSC) in Polymer and Wax Interaction Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. mdpi.com This method is instrumental in understanding the interactions between this compound-containing copolymers and waxes, particularly in the context of crude oil flow improvement. mdpi.comnih.govresearchgate.net

In studies involving poly (this compound-co-maleic anhydride) as a pour point depressant (PPD), DSC is employed to investigate the potential interactions between the PPD and the waxes present in crude oil. mdpi.comnih.govresearchgate.net The analysis of exotherms during cooling cycles reveals information about wax crystallization. For instance, the presence of a PPD can alter the wax appearance temperature (WAT), the temperature at which wax crystals begin to form. mdpi.com Research has shown that the addition of a poly (this compound-co-succinic anhydride) based additive to waxy crude oil can lower the WAT. mdpi.com The DSC thermograms can exhibit multiple exotherms, which may be attributed to different types of paraffins with varying thermal properties undergoing solid-solid or solid-liquid transitions. mdpi.com By analyzing these thermal events, researchers can assess the effectiveness of this compound-based copolymers in modifying wax crystallization, which is crucial for preventing paraffin (B1166041) deposition in pipelines. mdpi.comresearchgate.netresearchgate.net

Table 1: DSC Analysis of Waxy Crude Oil with and without this compound-Based PPD


PBOCODSA: Poly(this compound-co-di-stearyl amine)

Thermogravimetric Analysis (TGA) for Thermal Stability and Ligand Analysis

Thermogravimetric Analysis (TGA) is a technique that measures the mass of a sample over time as the temperature changes. ijmra.us This method is crucial for evaluating the thermal stability of materials and analyzing the composition of surface ligands on nanoparticles. ijmra.usacs.org

In the context of this compound research, TGA has been used to determine the thermal stability of copolymers derived from it, such as poly(this compound-co-maleic anhydride) (PBOCOSA). mdpi.com A typical TGA thermogram for PBOCOSA shows an initial weight loss attributed to the desorption of water, followed by distinct decomposition stages at higher temperatures. mdpi.com For example, the initial decomposition of the copolymer might begin around 146.32 °C, with further significant weight loss occurring at temperatures like 292.04 °C and 445.99 °C, eventually leaving a small percentage of residue at 800 °C. mdpi.com This data provides a clear picture of the temperature limits within which the copolymer is stable.

TGA is also instrumental in ligand analysis, for instance, in quantifying the exchange of ligands on the surface of nanocrystals. researchgate.net In one study, TGA was used to confirm the replacement of benzoate (B1203000) ligands with oleate ligands on ZrO2 nanocrystals. researchgate.net The analysis showed a weight loss consistent with the higher molar mass of oleic acid compared to benzyl alcohol, indicating a complete ligand exchange. researchgate.net The expected weight loss after the exchange was calculated to be approximately 2.6 times greater, and the experimental TGA results closely matched this prediction, confirming the successful capping of the nanocrystals with oleate. researchgate.net

Table 2: TGA Decomposition Stages of Poly(this compound-co-maleic anhydride)


Microscopic and Diffraction Methods for Morphological and Crystalline Characterization

Scanning Electron Microscopy (SEM) for Surface and Composite Morphology

Scanning Electron Microscopy (SEM) is a powerful technique that uses a focused beam of electrons to generate images of a sample's surface. psu.edumst.or.jp It provides detailed information about surface topography and composition. pressbooks.pubparticlelaboratories.com

In research involving this compound, SEM is utilized to examine the morphology of copolymers and their impact on other materials. mdpi.comnih.gov For instance, copolymers of this compound and maleic anhydride (B1165640), which are used as pour point depressants, have been characterized using SEM to understand their microstructural features. mdpi.comnih.gov Furthermore, when these copolymers are added to waxy crude oil, SEM can be used to observe the resulting changes in the wax crystal morphology. researchgate.net The modification of the wax crystal structure by the this compound-based additive is a key factor in improving the flow properties of the crude oil. researchgate.net

In the context of composite materials, SEM is used to study the surface morphology of composites that include this compound derivatives. For example, in silica-filled rubber composites plasticized with fatty acid benzyl esters like this compound, SEM can reveal the fine structure and dispersion of the filler within the polymer matrix. researchgate.net These morphological insights are crucial for understanding the mechanical properties of the composite material. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. It works by irradiating a material with X-rays and measuring the intensities and scattering angles of the X-rays that are diffracted by the crystalline structure. nih.gov

In the study of this compound-derived copolymers, XRD is used to analyze their crystalline nature. mdpi.comnih.gov For instance, the XRD patterns of poly(this compound-co-maleic anhydride) (PBOCOSA) and its amided derivative show distinct diffraction peaks that correspond to the crystalline phase of the copolymer matrix. mdpi.com The presence of sharp peaks indicates a more ordered, crystalline structure. mdpi.com When these copolymers are used as pour point depressants in waxy crude oil, XRD can be employed to analyze the crystallinity of the wax before and after treatment. mdpi.comresearchgate.net Studies have shown that the degree of crystallinity of the untreated wax is higher than that of the wax treated with the this compound-based copolymer, indicating that the additive disrupts the wax crystallization process. mdpi.com

XRD is also used to characterize the crystalline phase of nanocrystals. researchgate.net For example, in the study of ZrO2 nanocrystals, XRD patterns confirmed the cubic phase of the zirconia both before and after a ligand exchange process involving oleate. researchgate.net The crystallite size can also be calculated from the XRD data using the Scherrer equation. researchgate.net

Table 3: XRD Analysis of Paraffin Wax Treated with this compound-Based Copolymer


PBOCODSA: Poly(this compound-co-di-stearyl amine)

Rheological Characterization in Flow Behavior Studies of Complex Fluids

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. Rheological measurements are crucial for understanding the direct impact of additives, such as those derived from this compound, on the transportation and storage of complex fluids like waxy crude oil. mdpi.com

The rheological behavior of waxy crude oil can shift from Newtonian to non-Newtonian as the temperature decreases below its pour point. mdpi.com Key parameters measured include viscosity and yield stress, which is the minimum shear stress required to initiate flow. mdpi.com In studies of pour point depressants (PPDs) based on poly(this compound-co-maleic anhydride), rheological measurements are performed at various temperatures, both above and below the pour point, to assess the additive's effectiveness. mdpi.com

For instance, untreated waxy crude oil may exhibit Bingham plastic behavior at temperatures slightly above its pour point, with a certain yield stress. mdpi.com As the temperature drops further, it behaves more non-Newtonian with a significantly higher yield stress. mdpi.com The addition of a this compound-based PPD can dramatically reduce both the dynamic viscosity and the Bingham yield stress of the crude oil, especially at lower temperatures. mdpi.com The effectiveness of the PPD is often dose-dependent, with an optimal concentration leading to the most significant reduction in yield stress and viscosity, thereby improving the flowability of the crude oil. mdpi.com

Table 4: Rheological Properties of Waxy Crude Oil Treated with a this compound-Based PPD (PBOCODSA)


PBOCODSA: Poly(this compound-co-di-stearyl amine)

Applications in Materials Science and Polymer Chemistry

Plasticizer Functionality in Polymer Systems

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains. hallstarindustrial.com Benzyl (B1604629) oleate (B1233923) functions as an external plasticizer, physically interacting with the polymer matrix without forming chemical bonds. hallstarindustrial.com Its molecules position themselves between the long polymer chains, increasing the "free volume" and allowing the chains more mobility. This action effectively lowers the glass transition temperature (Tg) and the elastic modulus of the material, transforming a rigid polymer into a more pliable one. hallstarindustrial.com

The use of bio-based plasticizers derived from vegetable oils, such as benzyl esters of fatty acids, is gaining traction as a sustainable alternative to traditional petroleum-based plasticizers like phthalates. researchgate.netresearchgate.net

Influence on Mechanical Properties of Polymer Composites

The incorporation of benzyl oleate can significantly influence the mechanical properties of polymer composites. In silica-filled solution-polymerized styrene-butadiene rubber/butadiene rubber (SSBR/BR) composites, this compound has demonstrated improved performance compared to conventional processing oils. researchgate.netresearchgate.net The presence of the benzyl ester can lead to enhanced filler-rubber interaction, which is crucial for achieving desired mechanical strength. researchgate.net

Similarly, benzyl esters derived from other vegetable oil fatty acids have been shown to improve the mechanical properties of rubber vulcanizates. researchgate.net For instance, the use of benzyl esters as a co-plasticizer in Polyvinyl Chloride (PVC) can enhance mechanical resistance. researchgate.net The modification of polymer composites with benzyl groups has also been found to dramatically improve properties like Young's modulus, toughness, and yield strength in materials such as polystyrene-based composites. frontiersin.org

Table 1: Effect of Benzyl Group/Ester Addition on Polymer Composite Mechanical Properties

PropertyObservationPolymer System
Performance Improved compared to TDAE oilSilica-filled SSBR/BR
Mechanical Properties Superior properties observedNatural Rubber Vulcanizates
Mechanical Resistance EnhancedPolyvinyl Chloride (PVC)
Young's Modulus Dramatically improvedPolystyrene (PS) Composites
Toughness Dramatically improvedPolystyrene (PS) Composites
Yield Strength Dramatically improvedPolystyrene (PS) Composites

This table provides an interactive summary of research findings on the mechanical enhancements provided by benzyl-containing additives.

Compatibility with Polymer Matrices

For a plasticizer to be effective, it must exhibit good compatibility with the polymer matrix. This compound's structure is advantageous in this regard. The aromatic benzyl group is known to contribute significantly to polymer-plasticizer interaction, enhancing compatibility, particularly with polymers that also contain aromatic structures or polar groups. researchgate.net

Studies have shown that benzyl esters of vegetable oil fatty acids can be used effectively in natural rubber formulations, indicating good compatibility. researchgate.net The improved performance of this compound in SSBR/BR composites also points to favorable interaction with the polymer matrix. researchgate.netresearchgate.net In polystyrene composites, the grafting of benzyl groups onto reinforcing nanofibers was shown to improve dispersibility due to the similar chemical structure of the benzyl group and the polystyrene matrix. frontiersin.org This principle of "like-dissolves-like" underscores the enhanced compatibility afforded by the benzyl moiety.

Role as a Processing Aid in Elastomer Compounding

In the rubber industry, processing aids are crucial for improving the manufacturability of elastomer compounds. nih.gov They facilitate easier and more efficient mixing, molding, and extrusion. This compound and related fatty acid esters serve as effective processing aids, particularly in filled rubber compounds. researchgate.netresearchgate.net They act as lubricants between polymer molecules, which softens the compound and promotes the incorporation and dispersion of fillers during mixing. nih.gov This function is vital for producing homogenous rubber compounds with consistent properties.

Impact on Mixing Energy and Viscosity

A key function of a processing aid is to reduce the viscosity of the rubber compound during mixing. thermofisher.com This leads to lower energy consumption and easier processing. jtsst.com Benzyl esters have been shown to effectively decrease the Mooney viscosity of rubber compounds. researchgate.net For example, research on benzyl esters from various vegetable oils confirmed that their addition to natural rubber compounds resulted in a lower Mooney viscosity compared to compounds with unmodified vegetable oils. researchgate.net This reduction in viscosity and processing torque is a common benefit of using fatty acid-based plasticizers and processing aids. researchgate.netthermofisher.com

Table 2: Effect of this compound and Related Esters on Elastomer Processing Properties

PropertyObservationElastomer System
Mooney Viscosity DecreasedNatural Rubber (NR)
Mixing Energy ReducedGeneral Rubber Compounds
Processing Torque ReducedGeneral Polymer Systems
Plastic Viscosity Reduced with copolymer additionWaxy Crude Oil

This interactive table demonstrates the impact of benzyl esters on key processing parameters in various systems.

Effects on Filler Dispersion and Cure Characteristics

Efficient dispersion of fillers like silica (B1680970) and carbon black is critical for reinforcing elastomers and achieving desired physical properties. alpha-technologies.com this compound, with its polar ester group and non-polar hydrocarbon chain, can improve the wetting and dispersion of fillers within the hydrophobic rubber matrix. researchgate.netgoogle.com The polar end of the molecule can interact with the surface of fillers like silica, while the aliphatic tail remains compatible with the rubber, effectively acting as a bridge between the two components. nih.gov This leads to better filler dispersion, reduces filler-filler interaction (known as the Payne effect), and enhances the rubber-filler interaction. researchgate.netnih.govalpha-technologies.com

Studies on benzyl esters of vegetable oils have confirmed that they lead to better filler dispersion in rubber compounds. researchgate.net While processing aids can sometimes influence the vulcanization or curing process, the effects on cure characteristics from vegetable oil-based aids are often not significant, though some studies note a slight increase in cure times due to a dilution effect. nih.gov

Development of Bio-based Polymers and Copolymers

Beyond its role as an additive, this compound is also being utilized as a monomer for the synthesis of new bio-based polymers. mdpi.comuliege.be This approach aligns with the growing demand for sustainable materials derived from renewable resources. researchgate.netacs.org

A notable example is the creation of copolymers through the free radical polymerization of this compound with other monomers, such as maleic anhydride (B1165640). mdpi.com This reaction produces poly(this compound-co-maleic anhydride), a comb-shaped copolymer. mdpi.com Such copolymers can be further functionalized, for instance, by amidation with alkyl amines to create materials with specific properties for applications like pour point depressants for crude oil. mdpi.com The synthesis of vinylthis compound and its subsequent polymerization represents another route to creating fatty acid-based copolymers with controlled structures. uliege.be These developments highlight the potential of this compound as a building block for performance-advantaged polymers derived from bio-based feedstocks. researchgate.net

Synthesis of Poly (this compound-co-Maleic Anhydride) Copolymers

The synthesis of poly (this compound-co-maleic anhydride) is achieved through free-radical polymerization. mdpi.comnih.gov In a typical synthesis process, this compound and maleic anhydride are copolymerized in specific molar ratios, such as 1:1 or 1:2. mdpi.com The reaction is conducted in a solvent like toluene, and a chemical initiator, such as benzoyl peroxide (typically 1% w/w), is used to start the polymerization process. mdpi.com The reaction mixture is subjected to continuous stirring at an elevated temperature, for instance, 90°C, for an extended period, often around 20 hours, to ensure the completion of the polymerization. mdpi.com

Following the reaction, the resulting copolymer is precipitated from the solution using a non-solvent like petroleum ether. mdpi.com The precipitated product is then filtered, washed, and dried to yield the final poly (this compound-co-maleic anhydride) copolymer. mdpi.com This base copolymer can be further modified through chemical reactions. For example, it can be aminated by reacting it with an alkyl amine, such as stearyl amine, to create a comb-type copolymer with pendant alkyl amine chains. mdpi.comnih.govresearchgate.net The structural characteristics of these synthesized copolymers are often confirmed using analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM). mdpi.comnih.gov

Application as Pour Point Depressants in Crude Oil Rheology Modification

Copolymers based on this compound have been identified as effective pour point depressants (PPDs), which are critical chemical additives used to improve the flow properties of waxy crude oil at low temperatures. mdpi.comnih.govmdpi.com The accumulation and crystallization of paraffin (B1166041) wax in crude oil at low temperatures can lead to a significant increase in viscosity and potential pipeline blockage, a major challenge in the oil industry. nih.govresearchgate.net

The addition of poly (this compound-co-maleic anhydride) copolymers, particularly those modified with long alkyl amine chains, to waxy crude oil modifies the crystallization process of the paraffin wax. mdpi.comnih.gov Research conducted on Egyptian waxy crude oil demonstrated that a modified copolymer (aminated with stearyl amine, referred to as PBOCODSA) could significantly lower the pour point, which is the lowest temperature at which the oil will flow. mdpi.com At a concentration of 2000 ppm, the PPD was able to reduce the pour point of the crude oil from 24°C down to 3°C, achieving a pour point depression (ΔPP) of 21°C. mdpi.com

These copolymers also have a pronounced effect on the rheological properties of crude oil, such as viscosity and yield stress. mdpi.comnih.gov The yield stress, which is the minimum stress required to initiate fluid flow, is substantially reduced in the presence of the copolymer.

Table 1: Effect of PBOCODSA* Concentration on Pour Point of Waxy Crude Oil mdpi.com
Concentration (ppm)Original Pour Point (°C)Final Pour Point (°C)Pour Point Depression (ΔPP °C)
50024915
100024618
200024321
300024321
*PBOCODSA: Poly (this compound-co-maleic anhydride) aminated with stearyl amine

The plastic viscosity and yield values of the treated crude oil were shown to decrease significantly, indicating improved flowability. mdpi.com The most substantial improvement was observed at a copolymer concentration of 2000 ppm. mdpi.com

Table 2: Effect of PBOCODSA Concentration on Rheological Properties of Waxy Crude Oil at 15°C mdpi.com
Concentration (ppm)Plastic Viscosity (mPa.s)Yield Value (Pa)
0 (Untreated)--
50080.620.7
100070.914.2
200031.11.98

Role in Nanomaterials Synthesis and Surface Chemistry

Precursor in Metal Oleate (B1233923) Synthesis for Nanoparticle Production

In the synthesis of high-quality inorganic nanocrystals, the thermal decomposition of metal-organic precursors in high-boiling point organic solvents is a prevalent and effective method. sigmaaldrich.comgoogle.com Metal oleates are widely used as precursors for producing a variety of nanomaterials, including metal oxides and chalcogenides. google.com These precursors are typically synthesized through methods like ion exchange or direct reactions between a metal salt and oleic acid or an alkali metal oleate. google.commdpi.com

The synthesis of iron oxide nanoparticles, for instance, often involves the thermal decomposition of an iron oleate complex. bham.ac.uknih.gov This iron oleate precursor is itself prepared before the final nanoparticle synthesis. nih.gov While benzyl (B1604629) oleate is not typically the primary named precursor, the synthesis environment frequently involves benzyl-containing compounds. For example, the thermal decomposition of iron acetylacetonate (B107027) to form Fe₃O₄ nanoparticles is often conducted in benzyl ether with oleic acid and oleylamine (B85491) acting as surfactants. sigmaaldrich.comrsc.org Similarly, monodisperse magnetite nanoparticles can be synthesized via the reductive decomposition of iron(III) acetylacetonate in a mixture of benzyl ether and oleylamine. iphy.ac.cn In these systems, while the metal oleate complex formed in situ is the direct precursor, the benzyl-containing solvent is critical to the reaction conditions. The use of benzyl ether as a high-boiling point solvent is a key factor, as it allows for the high temperatures (often >250 °C) required for the precursor decomposition and subsequent crystal growth. iphy.ac.cnrsc.org

The choice of precursor and solvent system is critical, as it influences the resulting nanoparticle characteristics. Using iron oleate as the precursor in solvents like benzyl ether has been explored, though it can sometimes result in polydisperse particles without careful control of other parameters. rsc.org The combination of a metal source, oleic acid, and a high-boiling solvent like benzyl ether provides a versatile platform for generating the metal oleate precursors that ultimately decompose to form the desired nanocrystals. google.comrsc.org

Surfactant and Capping Agent in Anisotropic Nanocrystal Formation

Benzyl oleate, and more commonly the combination of oleic acid/oleate and a benzyl-containing solvent, acts as a powerful system for controlling the morphology of nanocrystals. sigmaaldrich.comresearchgate.net Surfactants or "capping agents" are molecules that dynamically bind to the surface of growing nanocrystals. google.com This binding passivates the surface, prevents aggregation, and, most importantly, can direct the growth to favor specific crystallographic facets, leading to anisotropic (non-spherical) shapes. researchgate.netgoogle.com

Oleic acid and its conjugate base, oleate, are among the most common capping agents used in nanoparticle synthesis. mdpi.com They are particularly effective in producing monodisperse metal oxide nanoparticles. mdpi.com In the synthesis of iron oxide nanocrystals, oleic acid and sodium oleate demonstrate different facet selectivity; while oleic acid tends to bind to all facets leading to spherical particles, sodium oleate can selectively bind to certain facets, enabling the formation of shapes like cubes. sigmaaldrich.com The synthesis is frequently carried out in high-boiling point solvents like benzyl ether, which provides the necessary thermal energy for the reaction and can also influence the nanocrystal morphology. sigmaaldrich.combham.ac.ukresearchgate.net For instance, the synthesis of Fe₃O₄ nanocrystals in the presence of oleic acid and benzyl ether can yield truncated nanocubes and nanooctahedra. researchgate.net

The concentration and ratio of surfactants are key parameters for achieving shape control. acs.orgresearchgate.net By tuning the ratio of oleic acid to other co-surfactants like oleylamine, a variety of iron oxide nanoparticle shapes, including cubes, spheres, and rods, can be controllably prepared. bham.ac.uk

The fundamental mechanism behind anisotropic shape control lies in the selective adsorption of capping agents onto different crystallographic facets of a growing nanocrystal. researchgate.net Each facet (e.g., {100}, {111}) has a different atomic arrangement and surface energy. Surfactant molecules can exhibit preferential binding affinity for specific facets, lowering their surface energy and slowing their growth rate relative to other facets. mdpi.com The final shape of the nanocrystal is determined by the facets with the slowest growth rates.

In the case of iron oxide (Fe₃O₄), which has an isometric crystal structure, breaking symmetry to form anisotropic shapes like nanorods or nanoplates is challenging. sigmaaldrich.com However, this can be achieved by carefully manipulating the reaction conditions. The use of additives like sodium oleate in conjunction with an iron oleate precursor in a high-boiling solvent can induce anisotropic growth. researchgate.netjst.go.jp For example, by varying the molar ratio of sodium oleate to iron oleate, a wide range of shapes, including plates, cubes, and multi-branched structures, have been synthesized. researchgate.net

The choice of solvent also plays a role. Syntheses in 1-octadecene (B91540) using sodium oleate can lead to {111}-faceted nanoplates, while using a higher-boiling solvent like tri-n-octylamine can produce {100}-faceted nanocubes and concave structures. researchgate.net This demonstrates that the interplay between the precursor, the capping agents, and the solvent environment dictates the selective adhesion and growth modulation that results in anisotropic nanocrystals.

Table 1: Influence of Synthesis Parameters on Anisotropic Nanocrystal Shape

PrecursorSurfactant(s)SolventKey ParameterResulting Shape
Iron OleateSodium Oleate (NaOL)1-Octadecene (ODE)Molar ratio of NaOL/FeOLPlates, Truncated Octahedrons researchgate.net
Iron OleateSodium Oleate (NaOL)Tri-n-octylamine (TOA)Molar ratio of NaOL/FeOLCubes, Concaves, Multi-branches researchgate.net
Iron OleateOleic Acid, OleylamineBenzyl EtherSurfactant RatioNanocubes, Octopods, Spheres sigmaaldrich.combham.ac.uk
U(hfa)₄Oleylamine, Oleic AcidNot specifiedSurfactant ConcentrationNanocubes (low conc.), Spheres (high conc.) acs.org
Titanium OleateOleylamine1-OctadeceneAmount of OleylamineNanorods (length tunable with amine amount) jst.go.jp

The organic ligands coating the surface of as-synthesized nanocrystals are not static; they exist in a dynamic equilibrium with the surrounding solution. acs.org This allows for a process known as ligand exchange, where the original capping agents (e.g., oleate) can be partially or fully replaced by other functional molecules. google.comrsc.org This process is crucial for tailoring the surface chemistry of nanoparticles for specific applications, such as improving their dispersibility in different media or attaching biological molecules. google.comunc.edu

The exchange can be driven by various factors, including the relative binding affinities of the ligands for the nanocrystal surface and their concentrations. In a study on zirconia (ZrO₂) nanocrystals, particles were first synthesized via a benzyl alcohol route, resulting in a surface capped with benzyl-derived species. researchgate.netresearchgate.net These were subsequently replaced with oleate ligands through a solvothermal treatment with oleic acid. researchgate.netresearchgate.net The success of the exchange was confirmed by Fourier-transform infrared spectroscopy (FTIR), which showed the disappearance of signals from the benzyl group and the appearance of characteristic C-H stretches from the oleate's aliphatic chain. researchgate.net

Ligand exchange reactions can be either reversible equilibria or effectively irreversible displacements. unc.eduresearchgate.net For instance, studies on cadmium selenide (B1212193) (CdSe) nanocrystals showed that the exchange between surface-bound oleate and another carboxylic acid was an equilibrium process. unc.eduresearchgate.net In contrast, ligands with stronger binding groups, like phosphonic acids or thiols, were found to irreversibly displace the native oleate ligands. unc.eduresearchgate.net Understanding these dynamics is essential for the controlled functionalization of nanocrystal surfaces.

Mechanism of Shape Control and Growth Direction

Interaction with Metal Surfaces and Adsorption Mechanisms

The interaction between oleate molecules and metal or metal oxide surfaces is fundamentally an adsorption process, which can involve both physical and chemical bonding. researchgate.net In the context of nanomaterials, this adsorption is what constitutes the "capping" layer that stabilizes the particle. google.com The mechanism of this interaction is often described as chemisorption, where a chemical bond forms between the carboxylate headgroup of the oleate and the metal atoms on the nanoparticle surface. researchgate.netmdpi.com

Studies on the flotation of minerals, which involves the selective adsorption of collector molecules onto mineral surfaces, provide valuable insights. For cassiterite (a tin oxide mineral, SnO₂), it has been shown that the two oxygen atoms of the oleate's carboxyl group bond with the exposed tin atoms on the mineral surface. mdpi.com This is a strong chemical adsorption process that can displace other surface species like water. mdpi.com A similar mechanism is expected on the surface of synthetic metal oxide nanoparticles.

The adsorption can be a complex interplay of forces. It may involve electrostatic interactions (physisorption) as well as the formation of coordinate covalent bonds through charge transfer from the inhibitor to the metal surface (chemisorption). researchgate.net The π-electrons from double bonds in the oleate chain and lone pair electrons on the oxygen atoms can form chemical bonds with the d-orbitals of metal atoms on the surface. researchgate.net This chemical adsorption creates a robust barrier layer that not only stabilizes the nanoparticle colloidally but also passivates the surface electronically. acs.orgresearchgate.net

Environmental Behavior and Ecotoxicological Research Approaches

Environmental Fate and Degradation Pathways

Benzyl (B1604629) oleate (B1233923), an ester formed from benzyl alcohol and oleic acid, is anticipated to undergo degradation in the environment primarily through hydrolysis and biodegradation. While specific data on the environmental degradation of benzyl oleate is limited, its constituent parts, benzyl alcohol and oleic acid, provide insights into its likely environmental fate echemi.com.

The ester linkage in this compound is susceptible to hydrolysis, which would break the compound down into benzyl alcohol and oleic acid. This process can be influenced by environmental factors such as pH and temperature. Furthermore, enzymatic hydrolysis is a common and significant degradation pathway for esters in biological systems, facilitated by widely distributed esterase enzymes that often exhibit broad substrate specificity acs.org.

Following hydrolysis, the resulting compounds would follow their own degradation pathways. Oleic acid, a common unsaturated fatty acid, is readily biodegradable. Benzyl alcohol is also known to be biodegradable in various environmental compartments. The initial step in the aerobic biodegradation of many organic compounds, including those with aromatic rings like benzyl alcohol, often involves the enzymatic insertion of oxygen by oxygenase enzymes, which is typically the rate-limiting step acs.org.

Ecotoxicological Assessment Methodologies for Ester Compounds

The ecotoxicological assessment of ester compounds like this compound involves a variety of standardized tests to determine their potential harm to environmental organisms. These methodologies are crucial for conducting environmental risk assessments, which compare the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). A PEC/PNEC ratio below 1 generally indicates a low environmental risk csic.es.

Commonly employed ecotoxicological tests for esters include:

Aquatic Toxicity Tests: These assays evaluate the effects on various aquatic organisms. Standard tests include the acute immobilization test for crustaceans like Daphnia magna, growth inhibition tests for algae such as Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata), and acute toxicity tests for fish like the Zebrafish (Danio rerio) csic.esnih.govoup.com. For ester compounds, toxicity in aquatic organisms often increases with the length of the alkyl chain csic.es.

Bacterial Toxicity Tests: The inhibition of bioluminescence in bacteria like Vibrio fischeri is a common method to assess the acute toxicity of chemical substances csic.esresearchgate.net.

Terrestrial Toxicity Tests: For compounds that may end up in the soil, tests on organisms like the earthworm (Eisenia foetida) are conducted to evaluate potential impacts on the terrestrial compartment csic.es.

These tests generate data points such as the 50% effective concentration (EC50) or 50% lethal concentration (LC50), which are used to determine the toxicity profile of the compound and its potential risk to ecosystems csic.esenv.go.jp.

Aquatic Toxicity Studies on Related Alcohols (e.g., Benzyl Alcohol)

Test OrganismEndpointDurationConcentration (µg/L)Reference
Pseudokirchneriella subcapitata (Green Alga)EC50 (Growth Inhibition)72-h770,000 env.go.jp
Pseudokirchneriella subcapitata (Green Alga)NOEC (Growth Inhibition)72-h309,000 env.go.jp
Daphnia magna (Crustacean)EC50 (Immobilization)48-h230,000 env.go.jp
Daphnia magna (Crustacean)NOEC (Reproduction)21-d51,000 env.go.jp
Lepomis macrochirus (Bluegill)LC5096-h10,000 env.go.jp
Danio rerio (Zebrafish) EmbryosDevelopmental Toxicity72-hMedian Lethal Concentrations Estimated nih.gov
Interactive Table: Aquatic Toxicity of Benzyl Alcohol

Based on this data, a Predicted No Effect Concentration (PNEC) for benzyl alcohol has been established at 100 µg/L, derived from the acute toxicity to fish and an assessment factor of 100 env.go.jp. Studies on zebrafish embryos have also revealed developmental toxicity, including cardiovascular defects and neurogenesis degeneration, upon exposure to benzyl alcohol nih.gov.

Biodegradability Studies on Oleate Derivatives

Oleate derivatives, which share the oleic acid moiety with this compound, are generally considered biodegradable. Oleic acid itself is an unsaturated fatty acid that can be readily metabolized by microorganisms. Various studies have highlighted the biodegradable nature of oleate-based compounds.

For instance, sugar fatty acid esters, including those derived from oleic acid like lactose (B1674315) oleate, are recognized as biocompatible and biodegradable surfactants nih.gov. Similarly, high-alkali magnesium oleate has been synthesized as a biodegradable detergent acs.org. The incorporation of oleic acid into materials like zein (B1164903) films is studied for the development of biodegradable food packaging, though oxidation of the oleic acid can be a concern researchgate.net. The inherent biodegradability of the oleate portion of the this compound molecule suggests that this part of the compound would not persist in the environment.

Implications for Green Chemistry and Sustainable Chemical Design

The principles of green chemistry guide the design of chemical products and processes to minimize the use and generation of hazardous substances alliedacademies.orgkahedu.edu.in. This compound, being derived from a naturally occurring fatty acid (oleic acid) and a readily biodegradable alcohol (benzyl alcohol), aligns with several green chemistry principles.

Use of Renewable Feedstocks: Oleic acid is derived from vegetable and animal fats, representing a renewable feedstock. This is a key principle of green chemistry, which encourages the use of sustainable raw materials over finite petrochemical resources alliedacademies.orgecoonline.com.

Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their lifecycle and not persist in the environment acs.org. The ester linkage in this compound is designed for degradation via hydrolysis, and its components, benzyl alcohol and oleic acid, are known to be biodegradable acs.orgresearchgate.net. This contrasts with persistent organic pollutants that accumulate in the environment.

Designing Safer Chemicals: Green chemistry aims to create products that are effective yet have low toxicity acs.org. While benzyl alcohol has some aquatic toxicity, it is considered to be of a lower order of magnitude compared to many other industrial solvents. The use of oleic acid, a common biological molecule, further contributes to a potentially favorable toxicological profile. The synthesis of esters from natural products is a common strategy in developing safer, more sustainable chemicals greenchemicaldesign.com.

The structure of this compound, combining a renewable, biodegradable fatty acid with a biodegradable alcohol, exemplifies a move towards more sustainable chemical design in industries such as lubricants, cosmetics, and plasticizers, where it can serve as a bio-based alternative to petroleum-derived substances.

Computational Chemistry and Molecular Modeling Studies of Benzyl Oleate Systems

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating reaction mechanisms by calculating energetic parameters and mapping out the potential energy surface of a reaction.

The synthesis of polymers involving benzyl (B1604629) oleate (B1233923), such as its copolymerization with maleic anhydride (B1165640), can be mechanistically studied using DFT. mdpi.com While specific DFT studies on the benzyl oleate reaction are not prevalent, the methodology can be understood from analyses of similar benzyl-containing compounds. researchgate.netrsc.org Such studies typically involve calculating the energetic parameters for proposed reaction pathways to determine the most feasible mechanism. researchgate.net

Table 1: Representative Energetic Parameters from DFT analysis of Benzyl-related Reactions Note: This table presents data from analogous systems to illustrate the typical outputs of DFT calculations for reaction analysis.

Reaction / SystemMethodParameterValue (kcal/mol)Finding
Benzylboronate Cross-Coupling rsc.orgDFTActivation Free Energy (Overall)31.0Nucleophilic attack is the rate-determining step.
Benzylboronate Cross-Coupling rsc.orgDFTActivation Energy (C-B Cleavage)6.7K+ assistance lowers the energy barrier significantly.
Dienylfuran Cycloaddition pku.edu.cnDFTActivation Free Energy (Stepwise)21.7Stepwise pathway involves a zwitterionic intermediate.
Dienylfuran Cycloaddition pku.edu.cnDFTActivation Free Energy ([4+2] Step)16.6The initial [4+2] cycloaddition is irreversible.

Adsorption Mechanism Investigations of Oleate Analogs

DFT is instrumental in studying the adsorption of molecules onto surfaces, a key process in areas like mineral flotation where oleates are commonly used. These studies provide atomic-level understanding of the interactions between the adsorbate and the substrate. Investigations into oleate and its analogs, such as benzyl hydroxamic acid (BHA), reveal detailed adsorption mechanisms. frontiersin.org

DFT calculations of the adsorption of oleate on cassiterite (SnO2) surfaces show that the oleate ion chemically adsorbs onto the (110) surface. mdpi.com The strength of this interaction is quantified by the adsorption energy, which for oleate on the cassiterite (110) plane is -244.70 kJ/mol. mdpi.com Mulliken population analysis and electron density difference calculations further elucidate the nature of the bonding. For the oleate-cassiterite system, the populations of the newly formed O1–Sn1 and O2–Sn2 bonds are 0.30 and 0.29, respectively, indicating a low degree of covalency and suggesting the bonds are primarily ionic. mdpi.com

In a comparative study, DFT was used to investigate the adsorption of BHA and oleate on ilmenite (B1198559). frontiersin.org The calculations showed that both molecules adsorb favorably, with oleate forming covalent bonds between its oxygen atoms and the iron atoms on the ilmenite surface. frontiersin.org BHA, however, demonstrated a stronger selectivity due to having more adsorption sites. frontiersin.org The adsorption energy for oleate on the ilmenite surface was calculated to be -146.501 kJ/mol. frontiersin.org

Table 2: DFT Adsorption Energies and Bond Analysis for Oleate and Analogs on Mineral Surfaces

Adsorbate / SurfaceAdsorption Energy (kJ/mol)Bond PopulationBond Type / Interaction Mechanism
Oleate / Cassiterite (110) mdpi.com-244.70O-Sn: 0.29 - 0.30Chemical adsorption via ionic bonds.
Oleate / Ilmenite frontiersin.org-146.501Not specifiedChemical adsorption via covalent bonds.
Benzyl Hydroxamic Acid / Ilmenite frontiersin.org-101.15Not specifiedForms five-membered rings with surface ions.
Oleate / Hematite researchgate.net-164.20 (kcal/mol)Not specifiedInvolves both physical and chemical adsorption.

Molecular Dynamics (MD) Simulations for Interfacial and Membrane Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of complex systems. This technique is ideal for studying the behavior of this compound at interfaces and its interactions with biological membranes, revealing information about self-assembly, membrane perturbation, and transport phenomena. digitellinc.combeilstein-journals.org

MD simulations have been used to explore the role of benzyl moieties in the self-assembly of nanoclusters where oleate is a ligand. digitellinc.com These studies show that interactions like π-π stacking involving the benzyl groups can drive the oriented attachment and assembly of nanomaterials. digitellinc.com

In the context of biological systems, MD simulations provide critical insights into how the oleate component of this compound interacts with lipid bilayers. beilstein-journals.org Simulations of oleic acid (the protonated form of oleate) with a model membrane show that the molecule integrates deeply into the lipid bilayer. beilstein-journals.org This insertion disrupts the local membrane structure, increases membrane fluidity, and can promote fusion events, which is a crucial mechanism for the cellular uptake of substances. beilstein-journals.org The density distribution from simulations confirms that oleic acid is well-embedded within the membrane's hydrophobic core. beilstein-journals.org Furthermore, analysis of hydrogen bonding reveals that oleic acid forms a relatively low number of hydrogen bonds with the lipid headgroups, consistent with its deep integration into the non-polar region of the membrane. beilstein-journals.org

Table 3: Findings from Molecular Dynamics (MD) Simulations of Oleate-Membrane Systems

SystemSimulation FocusKey Findings
Oleic Acid / Lipid Bilayer beilstein-journals.orgMembrane IntegrationOleic acid penetrates deeply into the membrane core, overlapping with lipid tails.
Oleic Acid / Lipid Bilayer beilstein-journals.orgHydrogen BondingForms a low average number of H-bonds (e.g., 0.27 with POPC) with lipid headgroups.
Oleic Acid / Lipid Bilayer beilstein-journals.orgMembrane PerturbationIncreases membrane fluidity and can enhance permeability.
Oleate Hydratase / PG Bilayer nih.govInterfacial BindingThe enzyme's C-terminal domain binds to the phosphate (B84403) layer of the membrane surface to access oleate.

Quantum Chemical Analyses for Electronic Properties and Chemical Reactivity

Quantum chemical calculations, primarily using DFT, are employed to determine the fundamental electronic properties of molecules, which in turn govern their chemical reactivity. mdpi.com Analyses of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and other electronic descriptors can predict how a molecule like this compound will behave in a chemical reaction. mdpi.comresearchgate.net

Studies on various carboxyl collectors, including oleic acid, have shown that DFT calculations can correlate electronic properties with performance. mdpi.comencyclopedia.pub For example, unsaturated carboxyl collectors like oleic acid are characterized by a large electrophilicity, which influences their interaction strength with mineral surfaces. mdpi.comencyclopedia.pub The FMO analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial. The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor, defining its reactivity. mdpi.com

The electronic properties of oleate ligands have also been studied in the context of their interaction with quantum dots (QDs). nih.govnsf.gov DFT simulations show that the orientation of the ligand on the QD surface dictates the degree of electronic coupling. nih.gov When oleate ligands are tilted toward the PbS QD surface, the π-system of the molecule can interact strongly with the p-orbitals of the surface, leading to state mixing with a significant coupling energy of approximately 700 meV. nih.gov This strong interaction is contrasted with the weaker coupling observed when ligands are oriented perpendicular to the surface. nih.gov This highlights how quantum chemical properties directly influence the performance of oleate-based systems in materials science applications.

Table 4: Electronic and Reactivity Properties of Oleate Systems from Quantum Chemical Analysis

System / MoleculeAnalysis MethodPropertyFinding
Carboxyl Collectors (incl. Oleic Acid) mdpi.comDFTElectrophilicityUnsaturated collectors like oleic acid exhibit large electrophilicity.
Oleate Ligand / PbS Quantum Dot nih.govDFTElectronic Coupling Energy~700 meV when the ligand is tilted, indicating strong state mixing.
Xanthate Derivatives (Analogous Collectors) encyclopedia.pubDFT / FMOReactivityFrontier molecular orbital theory explains the higher reactivity of certain isomers.
Ligands on PbS QDs nsf.govDFT / MO TheoryBond StrengthPb-S bonds are stronger than Pb-O bonds, affecting ligand exchange and QD stability.

Future Research Directions and Emerging Paradigms for Benzyl Oleate

Advanced Catalytic Systems for Sustainable Synthesis

The synthesis of benzyl (B1604629) oleate (B1233923) is undergoing a green transformation, with a significant research thrust towards the development of advanced and sustainable catalytic systems. Traditional synthesis methods often rely on homogeneous acid catalysts like sulfuric acid, which can lead to corrosion and purification challenges. mdpi.com The future lies in heterogeneous and biocatalytic approaches that offer enhanced efficiency, selectivity, and reusability.

Heterogeneous catalysts, such as zeolite-based systems and modified zirconia, are gaining prominence. mdpi.comresearchgate.net Zeolites, with their well-defined pore structures and ion-exchange capabilities, can be tailored to facilitate the esterification of oleic acid with benzyl alcohol. mdpi.com For instance, research on zirconia-based catalysts has demonstrated their potential in the transesterification of methyl salicylate (B1505791) with benzyl alcohol, a reaction analogous to benzyl oleate synthesis. researchgate.net The development of catalysts coated on monolithic structures, like honeycombs, further enhances their industrial applicability by improving catalyst recovery and process continuity. researchgate.net

Enzymatic catalysis, particularly using lipases, presents a highly sustainable alternative. researchgate.net Lipases, such as those from Candida antarctica (Lipozyme 435), can catalyze the esterification or transesterification under mild conditions, minimizing energy consumption and by-product formation. researchgate.netmdpi.com Research is focused on optimizing reaction parameters like temperature, molar ratios, and enzyme loading to achieve high conversion rates. researchgate.net The use of novel reaction media, such as deep eutectic solvents (DESs), is also being explored to enhance enzyme stability and activity. researchgate.net

Future investigations will likely focus on:

Designing novel solid acid catalysts with high activity and stability.

Exploring the use of magnetic nanoparticles as catalyst supports for easy separation.

Developing robust and cost-effective immobilized lipase (B570770) systems.

Investigating the use of microwave or ultrasonic irradiation to accelerate enzymatic reactions. researchgate.netsemanticscholar.org

Exploration of Novel Bio-based Material Applications

The bio-based origin of this compound from oleic acid and benzyl alcohol makes it an attractive building block for novel and sustainable materials. mdpi.comeuropa.eu Current research has already demonstrated its utility as a bio-based plasticizer and as a component in pour point depressants for crude oil. mdpi.comresearchgate.net

Future research is expected to expand into new frontiers of material science:

Biopolymers and Composites: this compound can be polymerized or copolymerized to create novel bioplastics. For example, copolymerization with maleic anhydride (B1165640) has been shown to produce polymers with applications as flow improvers. mdpi.com Further research could explore copolymerization with other bio-based monomers to create a range of polymers with tailored properties. The incorporation of natural fibers or nanofillers into these this compound-based polymers could lead to fully "green" composites with enhanced mechanical and thermal properties.

Advanced Lubricants and Emulsifiers: The inherent properties of this compound make it a candidate for high-performance, biodegradable lubricants. Research could focus on modifying its structure to enhance its lubricating properties for specific applications. Furthermore, its amphiphilic nature suggests potential as a bio-based emulsifier in the food, cosmetic, and pharmaceutical industries. ontosight.ai

Functional Fluids: The development of this compound derivatives could lead to functional fluids with specific thermal or rheological properties for applications in areas like heat transfer or hydraulic systems.

A recent study highlighted the synthesis of a novel bio-based cationic flocculant, 4-benzyl-4-(2-oleamidoethylamino-2-oxoethyl) morpholin-4-ium chloride (BOMC), derived from crude olive pomace oil, for wastewater treatment. researchgate.netchiet.edu.eg This demonstrates the potential for chemically modifying this compound to create high-value functional materials.

In-depth Mechanistic Studies of Biological Activities and Interactions

While this compound is recognized for its use in cosmetic and pharmaceutical formulations as an emollient and solvent, a detailed understanding of its biological activities and interactions at a molecular level is still emerging. ontosight.ai Future research will delve deeper into the mechanisms underlying its observed effects.

The ester linkage in this compound can be hydrolyzed by esterases in the body, releasing benzyl alcohol and oleic acid. The individual and synergistic biological effects of these hydrolysis products are a key area for investigation. Oleic acid, for instance, is known to influence cellular processes like autophagy, while benzyl alcohol and its derivatives have been studied for their antimicrobial and anti-inflammatory properties. nih.gov

Future mechanistic studies will likely involve:

Antimicrobial Activity: Investigating the precise mechanisms by which this compound may disrupt bacterial cell membranes or inhibit microbial growth. Studies could explore its efficacy against a broader range of microorganisms, including antibiotic-resistant strains. researchgate.net

Anti-inflammatory Effects: Elucidating the molecular pathways through which this compound might modulate inflammatory responses. This could involve studying its interaction with key inflammatory mediators and signaling pathways.

Drug Delivery and Bioavailability: Examining how this compound as a carrier molecule enhances the solubility and transport of active pharmaceutical ingredients across biological membranes. sci-hub.se This includes studying its interactions with skin lipids and its influence on drug partitioning and diffusion.

Cellular Interactions: Utilizing advanced cell culture models and techniques to study the uptake, metabolism, and downstream effects of this compound in various cell types.

Development of Predictive Models for Environmental Fate and Ecotoxicity

As the production and use of this compound increase, understanding its environmental fate and potential ecotoxicity becomes crucial. Predictive modeling offers a powerful tool to assess these aspects without extensive and costly experimental testing.

Quantitative Structure-Activity Relationship (QSAR) and similar in silico models can be employed to predict the environmental properties of this compound based on its molecular structure. mdpi.commdpi.com These models can estimate key parameters such as:

Biodegradability: Predicting the likelihood and rate of this compound degradation in various environmental compartments (soil, water). nih.gov

Aquatic Toxicity: Estimating the acute and chronic toxicity to aquatic organisms like fish, daphnids, and algae using tools like the Ecological Structure Activity Relationship (ECOSAR) model. epa.govresearchgate.net

Physicochemical Properties: Calculating properties like water solubility, octanol-water partition coefficient (log Kow), and vapor pressure, which are critical for predicting its environmental distribution. mdpi.com

The development and validation of these models will require high-quality experimental data. Future research should focus on generating such data for this compound and its degradation products. This integrated approach of experimental testing and computational modeling will provide a comprehensive understanding of the environmental profile of this compound, supporting its safe and sustainable use.

Integration of Multi-scale Computational and Experimental Approaches

The complexity of the systems in which this compound is used, from biological membranes to industrial formulations, necessitates a multi-scale modeling approach combined with experimental validation. acs.orgresearchgate.net This integrated strategy can provide insights that are not accessible through either approach alone.

Molecular Dynamics (MD) Simulations: At the atomistic level, MD simulations can be used to study the interactions of this compound with other molecules. researchgate.net For example, simulations could model its interaction with lipid bilayers to understand its role in enhancing drug permeation or its behavior at the oil-water interface in an emulsion. acs.org

Mesoscale Modeling: At a larger scale, mesoscale models can simulate the collective behavior of this compound molecules, such as their self-assembly or their influence on the morphology of polymer blends. researchgate.net

Experimental Validation: The predictions from these computational models must be validated through experimental techniques. For instance, spectroscopic methods (FTIR, NMR), thermal analysis (DSC), and microscopy can be used to characterize the structure and properties of this compound-containing materials. mdpi.com

By bridging different simulation techniques and integrating them with experimental data, researchers can develop a comprehensive understanding of how the molecular properties of this compound give rise to its macroscopic functions. acs.org This knowledge is crucial for the rational design of new materials and formulations with optimized performance.

Design of Tailored this compound Derivatives for Specific Research Endeavors

The chemical structure of this compound provides a versatile scaffold for the design of derivatives with tailored properties for specific research applications. By modifying either the benzyl or the oleate moiety, new functionalities can be introduced.

Introducing Reactive Groups: Functional groups can be added to the benzyl ring or the oleic acid chain to allow for polymerization or grafting onto other molecules. This could be used to create novel polymers, surfactants, or surface-modifying agents.

Altering Lipophilicity: The length and saturation of the fatty acid chain can be modified to fine-tune the lipophilicity of the molecule. This could be used to optimize its performance as a solvent, plasticizer, or drug delivery vehicle.

Enhancing Biological Activity: Modifications to the chemical structure can be made to enhance specific biological activities, such as antimicrobial or anti-inflammatory effects. researchgate.netacs.orgresearchgate.net For example, introducing specific substituents on the benzyl ring could lead to derivatives with increased potency. The synthesis of isosorbide (B1672297) di-epoxidized oleate as an eco-friendly plasticizer is an example of such a tailored approach. researchgate.net Similarly, the isomerization of oleic acid can lead to derivatives with different physical properties. google.com

Q & A

Q. What are the standard synthesis protocols for benzyl oleate, and how can purity be optimized?

this compound is synthesized via esterification of oleic acid and benzyl alcohol, typically catalyzed by acid (e.g., sulfuric acid) or enzymes. Key steps include:

  • Reagent ratios : A molar excess of benzyl alcohol (1.5:1) improves ester yield .
  • Temperature control : Maintain 110–130°C to accelerate reaction while avoiding thermal degradation .
  • Purity optimization : Post-synthesis purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted acids/alcohols. Purity ≥98% is achievable with GC-MS validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors (flammable liquid, flash point ~147°C) .
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact .
  • Storage : Keep in sealed containers away from ignition sources; store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS (using DB-5MS columns) provides high sensitivity (LOD ≤0.1 ppm) .
  • Spectroscopy : FT-IR peaks at 1740 cm⁻¹ (ester C=O stretch) and 1160 cm⁻¹ (C-O-C stretch) confirm ester bonds .
  • Validation : Cross-check against NIST reference spectra (e.g., NIST MS 118657) for structural confirmation .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

  • Hydrolysis kinetics : this compound undergoes base-catalyzed hydrolysis (pH >10) faster than acid-catalyzed (pH <2). At 25°C, t₁/₂ is ~48 hours in pH 12 buffer vs. ~120 hours in pH 2 .
  • Thermal stability : Degrades above 150°C, forming oleic acid and benzyl alcohol. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber glass .

Q. What experimental designs are recommended for assessing this compound’s dermal penetration in pharmacokinetic studies?

  • In vitro models : Use Franz diffusion cells with excised human skin (200–300 µm thickness) and receptor fluid (PBS:ethanol 3:7). Apply 5 mg/cm² this compound and sample receptor fluid hourly for 24 hours .
  • Data interpretation : Calculate permeability coefficient (Kp) using Fick’s law. Compare with structurally similar esters (e.g., ethyl oleate) to validate read-across assumptions .

Q. How can conflicting data on this compound’s ecotoxicity be resolved?

  • Tiered testing : Follow OECD guidelines (e.g., OECD 201 for algal toxicity, OECD 211 for Daphnia magna). If acute toxicity (LC50) varies >20%, conduct metabolite profiling to identify degradation byproducts (e.g., benzyl alcohol) .
  • Model validation : Use quantitative structure-activity relationship (QSAR) tools to predict ecotoxicity endpoints and cross-validate with experimental LC50 values .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

  • Process controls : Monitor reaction progress via in-line FT-IR to terminate at 95% conversion .
  • Quality metrics : Enforce specifications for acid value (<0.5 mg KOH/g) and peroxide value (<1 meq/kg) .
  • Statistical design : Use response surface methodology (RSM) to optimize catalyst concentration (0.5–2.0% H₂SO₄) and reaction time (4–12 hours) .

Q. How does this compound interact with lipid-based drug delivery systems (LBDDS)?

  • Solubility enhancement : this compound increases log P to ~8.5, improving solubility of lipophilic drugs (e.g., steroids). In Miglyol 840/ethyl oleate mixtures, it reduces viscosity by 15–20%, enhancing injectability .
  • Compatability studies : Conduct DSC/TGA to confirm no phase separation in formulations stored at 4–40°C for 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.